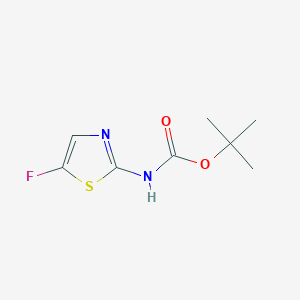

tert-Butyl (5-fluorothiazol-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFSWGHVQKQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474492 | |

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731018-54-5 | |

| Record name | tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a fluorinated heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (5-fluoro-1,3-thiazol-2-yl)carbamate | N/A |

| CAS Number | 731018-54-5 | [1] |

| Molecular Formula | C₈H₁₁FN₂O₂S | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Predicted Density | 1.319 ± 0.06 g/cm³ | [1] |

| Purity | ≥98% (Commercially available) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound, also referred to as 2-Tert-butoxycarbonylamino-5-fluorothiazole, has been reported. The key step involves the introduction of a fluorine atom onto the thiazole ring of a protected 2-aminothiazole derivative.

Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole

A documented method for the synthesis of this compound involves the reaction of a dilithiated 2-tert-butoxycarbonylaminothiazole intermediate with an electrophilic fluorinating agent, N-fluorobenzenesulfonimide (NFSi).

Experimental Protocol:

-

Preparation of the Starting Material: Begin with 2-tert-butoxycarbonylaminothiazole.

-

Dilithiation: A stirred solution of 2-tert-butoxycarbonylaminothiazole in anhydrous tetrahydrofuran (THF) is cooled to -50 °C.

-

tert-Butyllithium (t-BuLi) in an appropriate solvent (e.g., n-pentane) is added dropwise to the solution over a period of 60 minutes, ensuring the internal temperature is maintained below -40 °C. This results in the formation of a bright yellow suspension.

-

The suspension is stirred for an additional 30 minutes at -50 °C.

-

Fluorination: A solution of N-fluorobenzenesulfonimide (NFSi) in anhydrous THF is then added to the suspension over 60 minutes, while keeping the temperature below -40 °C.

-

The reaction mixture is stirred for another 30 minutes at -50 °C.

-

Quenching: The reaction is quenched by transferring the cold mixture to a vessel containing a solution of ammonium chloride (NH₄Cl) in water.

This protocol is based on a reported multi-kilogram scale synthesis and does not require chromatographic purification.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a protected aminothiazole to the final fluorinated product. This workflow is depicted below.

Caption: Synthesis workflow from starting material to final product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activities or associated signaling pathways of this compound itself. However, the structural motif of 2-aminothiazole is a common scaffold in the development of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality suggests that this compound is primarily utilized as a synthetic intermediate.

The deprotection of this compound yields 2-amino-5-fluorothiazole. This resulting amine can then be used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or antibacterial agents. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of drug candidates.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the construction of fluorinated 2-aminothiazole-containing molecules for drug discovery programs. While comprehensive data on its specific chemical and biological properties are limited, a reliable synthesis protocol exists. Further research into the applications of this compound and its derivatives could unveil novel therapeutic agents.

References

In-Depth Technical Guide: tert-Butyl (5-fluorothiazol-2-yl)carbamate

CAS Number: 731018-54-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical compounds. Due to its strategic importance, this document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential applications in drug discovery, drawing from the extensive biological activities of the 2-aminothiazole scaffold. While specific biological data for this compound is limited, this guide contextualizes its relevance through the known activities of structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

While some specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known and calculated properties.

| Property | Value | Source |

| CAS Number | 731018-54-5 | - |

| Molecular Formula | C₈H₁₁FN₂O₂S | ChemBK[1] |

| Molecular Weight | 218.25 g/mol | ChemBK[1] |

| IUPAC Name | tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | - |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Density | 1.319±0.06 g/cm³ (Predicted) | ChemBK[1] |

Synthesis and Experimental Protocol

The synthesis of this compound has been reported as a key step in the preparation of 2-amino-5-fluorothiazole hydrochloride. The protocol involves the Boc protection of 2-aminothiazole, followed by a fluorination step.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported practical synthesis of 2-amino-5-fluorothiazole hydrochloride, where this compound is a key intermediate.

Materials and Reagents:

-

tert-Butyl (thiazol-2-yl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (t-BuLi) in pentane (18% solution)

-

N-Fluorobenzenesulfonimide (NFSi)

-

Ammonium chloride (NH₄Cl)

-

Water (H₂O)

Procedure:

-

A solution of tert-butyl (thiazol-2-yl)carbamate (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C with stirring.

-

To this solution, tert-butyllithium (2.87 kg of an 18% solution in n-pentane, 8.06 mol) is added over a period of 60 minutes, ensuring the temperature is maintained below -40 °C. This results in a bright yellow suspension.

-

The suspension is stirred for an additional 30 minutes at -50 °C.

-

A solution of N-fluorobenzenesulfonimide (NFSi) (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is then added over 60 minutes, with the temperature kept below -40 °C.

-

After stirring for another 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing a solution of ammonium chloride (0.60 kg) in water (6 L) to quench the reaction.

Work-up and Purification:

-

The product can be extracted with an organic solvent and purified by standard techniques such as column chromatography to yield pure this compound.

Role in Drug Discovery and Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The introduction of a fluorine atom at the 5-position of the thiazole ring can be a strategic modification to enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function allows for further synthetic elaboration, making this compound a valuable building block for the synthesis of diverse compound libraries for drug discovery.

Potential Therapeutic Applications

Based on the known activities of 2-aminothiazole derivatives, compounds synthesized from this compound could potentially be investigated for the following therapeutic areas:

-

Oncology: As inhibitors of various kinases (e.g., cyclin-dependent kinases, Aurora kinases).

-

Infectious Diseases: As novel antibacterial or antifungal agents.

-

Inflammatory Diseases: As modulators of inflammatory pathways.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, many 2-aminothiazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a general kinase inhibition pathway, which is a common mechanism of action for this class of compounds.

References

Physical and chemical properties of tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide also incorporates information on closely related analogs to provide a broader context for its potential characteristics and applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. The following tables summarize the known properties of the target compound and its non-fluorinated analog, tert-butyl thiazol-2-ylcarbamate, for comparative purposes.

Table 1: Core Physical and Chemical Properties

| Property | This compound | tert-Butyl thiazol-2-ylcarbamate (Analogue) |

| CAS Number | 731018-54-5[1][2][3][4] | 30599-35-6 |

| Molecular Formula | C₈H₁₁FN₂O₂S[2][3] | C₈H₁₂N₂O₂S |

| Molecular Weight | 218.25 g/mol [2][3] | 200.26 g/mol |

| Appearance | Not specified | White solid[5] |

| Melting Point | Not specified | 137-145 °C[5] |

| Boiling Point | Not specified | Not available |

| Solubility | Not specified | Not available |

Note: The introduction of a fluorine atom is expected to alter the physicochemical properties, potentially increasing lipophilicity and influencing metabolic stability.

Spectroscopic Data

Table 2: Spectroscopic Data for tert-Butyl thiazol-2-ylcarbamate (Analogue)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J = 4Hz, 1H), 6.82 (d, J = 4Hz, 1H), 1.52 (s, 9H)[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.80, 152.90, 136.70, 112.10, 82.00, 28.30[5] |

| IR Spectrum | Data for the parent tert-butyl carbamate shows characteristic peaks for N-H and C=O stretching.[6] |

| Mass Spectrum | Data for the parent tert-butyl carbamate is available.[7][8] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published as a standalone procedure, its preparation is described as a key intermediate step in the synthesis of 2-amino-5-fluorothiazole hydrochloride. The following protocol is adapted from that literature.

Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole

This synthesis involves the Boc protection of 2-aminothiazole, followed by dilithiation and subsequent fluorination.

Materials:

-

2-tert-butoxycarbonylaminothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

N-fluorobenzenesulfonimide (NFSi)

-

Ammonium chloride (NH₄Cl)

-

Water (H₂O)

Procedure:

-

A solution of 2-tert-butoxycarbonylaminothiazole in anhydrous THF is cooled to -50 °C.

-

t-BuLi is added dropwise over 60 minutes, ensuring the temperature remains below -40 °C.

-

The resulting suspension is stirred for 30 minutes at -50 °C.

-

A solution of NFSi in anhydrous THF is then added over 60 minutes, maintaining the temperature below -40 °C.

-

After an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing ammonium chloride and water.

Purification: The original procedure for the synthesis of the downstream product, 2-amino-5-fluorothiazole hydrochloride, notes that this intermediate can be used without chromatographic purification in the subsequent deprotection step. For isolation and purification of this compound, standard techniques such as extraction and silica gel chromatography would likely be employed.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a key component in a variety of kinase inhibitors.[9][10][11][12] The introduction of a fluorine atom can enhance metabolic stability and binding affinity. Therefore, this compound serves as a valuable building block for the synthesis of potential kinase inhibitors for therapeutic areas such as oncology.

While the specific biological target of this compound is not yet identified, a logical workflow for its application in a drug discovery program targeting protein kinases can be conceptualized.

Caption: A logical workflow for the utilization of this compound in kinase inhibitor drug discovery.

Safety and Handling

General Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[13][14]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[14]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All chemical handling should be performed by trained professionals in accordance with established safety protocols and regulations.

References

- 1. ivychem.com [ivychem.com]

- 2. Compound tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate - Chemdiv [chemdiv.com]

- 3. 731018-54-5|tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate|tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate|-范德生物科技公司 [bio-fount.com]

- 4. This compound - 楚肽生物科技 [apeptides.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. Butyl carbamate [webbook.nist.gov]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to tert-Butyl (5-fluorothiazol-2-yl)carbamate

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for tert-Butyl (5-fluorothiazol-2-yl)carbamate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic organic compound. Its structure features a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, substituted with a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on an amino group at the 2-position. The Boc group is a common protecting group for amines in organic synthesis.

Physicochemical Properties

While specific experimental data for this exact molecule is not widely available, its properties can be inferred from structurally similar compounds. The following table summarizes the key computed and expected physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁FN₂O₂S | (Calculated) |

| Molecular Weight | 218.25 g/mol | (Calculated) |

| IUPAC Name | tert-butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate | (Nomenclature) |

| CAS Number | Not readily available | N/A |

Structural Representation

The logical relationship between the core components of the molecule is depicted in the diagram below.

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-fluorothiazol-2-yl)carbamate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a common motif in a variety of biologically active molecules, and the introduction of a fluorine atom at the 5-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the 2-amino group in multi-step syntheses. This guide provides a predictive overview of the spectroscopic data for this compound and a general protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of similar compounds, including tert-butyl (thiazol-2-yl)carbamate, and take into account the expected electronic effects of the fluorine substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | Thiazole C4-H |

| ~1.55 | s | 9H | -C(CH₃)₃ |

| ~8.5 - 9.5 | br s | 1H | N-H |

Note: The chemical shift of the thiazole proton is expected to be downfield compared to the non-fluorinated analog due to the electron-withdrawing effect of the fluorine atom. The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (carbamate) |

| ~150 - 155 (d) | C5-F (thiazole) |

| ~145 - 150 | C2 (thiazole) |

| ~120 - 125 (d) | C4 (thiazole) |

| ~82 - 84 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: The signals for the fluorinated carbon (C5) and the adjacent carbon (C4) are expected to appear as doublets due to coupling with the fluorine atom.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Sharp | N-H Stretch |

| ~2980 - 2850 | Medium | C-H Stretch (aliphatic) |

| ~1720 - 1700 | Strong | C=O Stretch (carbamate) |

| ~1600 - 1550 | Medium | C=N Stretch (thiazole) |

| ~1250 - 1150 | Strong | C-O Stretch (carbamate) |

| ~1100 - 1000 | Strong | C-F Stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 218 | [M]⁺ (Molecular Ion) |

| 162 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 118 | [M - Boc]⁺ (Loss of the Boc group) |

| 101 | [Boc]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following is a general protocol for the synthesis of this compound via the Boc-protection of 2-amino-5-fluorothiazole.

Synthesis of this compound

Materials:

-

2-amino-5-fluorothiazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-amino-5-fluorothiazole (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (1.2 eq).

-

Stir the solution at room temperature for 10 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The purified product should be characterized by the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Tert-butyl (5-fluorothiazol-2-yl)carbamate is a heterocyclic organic compound with the molecular formula C₈H₁₁FN₂O₂S and a molecular weight of 218.25 g/mol .[1] Its structure consists of a thiazole ring substituted with a fluorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amine group at the 2-position.

Structure:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show three main signals. The chemical shifts are estimated based on the data for tert-butyl thiazol-2-ylcarbamate and the expected electronic effects of the fluorine substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| 1 | ~1.55 | Singlet | 9H | -C(CH₃)₃ | N/A |

| 2 | ~7.50 | Doublet | 1H | Thiazole C4-H | ³J(H,F) ≈ 2-4 Hz |

| 3 | ~9.50 | Broad Singlet | 1H | -NH | N/A |

Rationale for Predictions:

-

-C(CH₃)₃: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, similar to the non-fluorinated analogue (δ 1.52 ppm).[2]

-

Thiazole C4-H: The proton at the C4 position of the thiazole ring is anticipated to be downfield shifted compared to the non-fluorinated compound (δ 7.32 ppm for C5-H and δ 6.82 ppm for C4-H) due to the strong electron-withdrawing effect of the adjacent fluorine atom.[2] It is expected to appear as a doublet due to coupling with the fluorine atom.

-

-NH: The carbamate proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The introduction of a fluorine atom will have a significant impact on the chemical shifts of the thiazole ring carbons due to direct and through-bond coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Predicted Coupling Constant (¹J(C,F), Hz) |

| 1 | ~28.0 | Quartet | -C(CH₃)₃ | N/A |

| 2 | ~83.0 | Singlet | -C(CH₃)₃ | N/A |

| 3 | ~115.0 | Doublet | Thiazole C4 | ²J(C,F) ≈ 20-30 Hz |

| 4 | ~150.0 | Doublet | Thiazole C5 | ¹J(C,F) ≈ 240-260 Hz |

| 5 | ~153.0 | Singlet | -C=O | N/A |

| 6 | ~160.0 | Singlet | Thiazole C2 | N/A |

Rationale for Predictions:

-

-C(CH₃)₃ and -C(CH₃)₃: These signals are expected to be in a similar region as the non-fluorinated analogue (δ 28.3 ppm and δ 82.0 ppm).[2]

-

Thiazole Carbons: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted. The adjacent carbon (C4) will show a smaller two-bond coupling constant (²J(C,F)). The chemical shifts are estimated based on the known effects of fluorine substitution on aromatic and heterocyclic rings.

-

-C=O and Thiazole C2: These carbons are further from the fluorine and are expected to have chemical shifts comparable to the non-fluorinated analogue (δ 152.9 ppm for -C=O and δ 161.8 ppm for C2).[2]

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of this compound is provided below.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.2. NMR Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution of coupling patterns.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

-

4.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Visualization of Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for NMR Analysis.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Experimental verification is crucial, and the provided protocols offer a starting point for researchers working with this compound. The predicted spectral data, based on sound chemical principles and analogous structures, will aid in the initial identification and subsequent detailed characterization of this molecule.

References

Mass Spectrometry Analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a heterocyclic compound of interest in pharmaceutical research and development. This document details predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the fragmentation pathways and analytical workflow.

Introduction

This compound is a synthetic organic molecule featuring a fluorinated thiazole ring and a tert-butoxycarbonyl (Boc) protecting group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. This guide outlines the expected mass spectral characteristics based on the known fragmentation of its core functional groups.

Predicted Mass Spectrometry Data

The mass spectrometric analysis of this compound is expected to be characterized by the fragmentation of the tert-butoxycarbonyl (Boc) group and the fluorothiazole core. The following tables summarize the predicted quantitative data for the parent molecule and its major fragment ions in both positive and negative ionization modes.

Predicted Molecular Ion Data

| Parameter | Value |

| Molecular Formula | C₈H₁₁FN₂O₂S |

| Molecular Weight | 234.25 g/mol |

| Predicted [M+H]⁺ (m/z) | 235.06 |

| Predicted [M-H]⁻ (m/z) | 233.04 |

Predicted Fragmentation Data (Positive Ion Mode)

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 179.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 157.06 | [M+H - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 135.04 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

| 119.98 | [C₃H₂FN₂S]⁺ | 2-Amino-5-fluorothiazole cation. |

Predicted Fragmentation Data (Negative Ion Mode)

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 177.06 | [M-H - C₄H₈]⁻ | Loss of isobutylene from the Boc group. |

| 133.02 | [M-H - C₅H₉O₂]⁻ | Loss of the entire Boc group. |

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of this compound, based on established methods for similar N-Boc protected heterocyclic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) using the same solvent.

-

Matrix Samples (e.g., Plasma): For analysis in biological matrices, a protein precipitation extraction is recommended. To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometer Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Scan Type: Full scan for parent ion determination and product ion scan for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.

-

Ion Spray Voltage: +4500 V (positive mode), -4000 V (negative mode).

-

Source Temperature: 500 °C.

-

Collision Gas: Nitrogen.

-

MRM Transitions (Predicted):

-

Positive Mode:

-

235.1 → 179.1 (Loss of isobutylene)

-

235.1 → 135.0 (Loss of Boc group)

-

-

Negative Mode:

-

233.0 → 177.1 (Loss of isobutylene)

-

233.0 → 133.0 (Loss of Boc group)

-

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted ESI+ Fragmentation Pathway.

Caption: General Experimental Workflow.

An In-depth Technical Guide to the Reactivity of the 5-Fluoro-thiazole Moiety

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-thiazole moiety is a critical structural motif in medicinal chemistry and materials science. The introduction of a fluorine atom at the C5 position of the thiazole ring significantly modulates its electronic properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the reactivity of the 5-fluoro-thiazole core, detailing key transformations, experimental protocols, and the biological relevance of its derivatives.

Electronic Properties and General Reactivity

The thiazole ring is an electron-deficient heterocycle. The electronegative fluorine atom at the C5 position further withdraws electron density, making the ring susceptible to specific chemical transformations. The general reactivity can be summarized as follows:

-

C2 Position: The proton at the C2 position is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This site is prone to deprotonation by strong bases, enabling metalation and subsequent functionalization.[1]

-

C5 Position: The fluorine atom at this position makes the carbon susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functionalities.

-

Electrophilic Substitution: Generally, electrophilic substitution on the thiazole ring is difficult due to its electron-deficient nature. When it does occur, it typically favors the C5 position, though the presence of the fluorine atom complicates this reactivity.[1]

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom at the C5 position activates this site for nucleophilic aromatic substitution. This is one of the most important reactions for the functionalization of the 5-fluoro-thiazole core.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon bearing the leaving group (fluorine), forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nature of the ring and substituents. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. While this two-step mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[3]

In the context of nucleophilic aromatic substitution on halogenated aromatic compounds, fluoride is often the best leaving group. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom. The high electronegativity of fluorine creates a strong dipole, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][4]

Typical Nucleophiles:

-

Amines

-

Thiols

-

Alkoxides

-

Azides

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Various Amines | 5-Amino-2-substituted-thiazoles | CuBr₂/CH₃CN, 60°C, 3h | High | [5] |

| Thiourea | bis(2-amino-4-substituted thiazole) sulfides | CuBr₂/CH₃CN, 60°C, 3h | High | [5] |

This protocol describes a general method for the nucleophilic substitution of a halogen at the C5 position of a 2-aminothiazole derivative.

Materials and Reagents:

-

2-aminothiazole derivative

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (CH₃CN)

-

Nucleophile (e.g., an amine or Na₂S)

Procedure:

-

Dissolve the 2-aminothiazole derivative (2 mmol) and CuBr₂ (2 mmol) in acetonitrile (10 mL).

-

Stir the reaction mixture at 60°C for 3 hours.

-

Add the desired nucleophile (e.g., amine (2.5 mmol) or Na₂S (1 mmol)).

-

Continue stirring for an additional 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue with water and dry.

-

The pure product can be obtained by recrystallization or column chromatography.[5]

Metalation and Cross-Coupling Reactions

Deprotonation at the C2 position is a common strategy for the functionalization of thiazoles.[1] This is typically achieved using organolithium reagents. The resulting lithiated species can then be reacted with various electrophiles.

For the 5-fluoro-thiazole moiety, this approach allows for the introduction of substituents at the C2 position while retaining the fluorine atom at C5. The resulting organometallic intermediates can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds.

While specific data for 5-fluoro-thiazole is limited in the provided search results, the reactivity of thiazoleboronic esters in Suzuki-Miyaura cross-coupling has been studied. The yields are dependent on the position of the boronic ester on the thiazole ring.[6]

| Thiazole Derivative | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Thiazole-4-boronic ester | (Hetero)aryl halides | Microwave | 4-Arylthiazoles | Varies | [6] |

| Thiazole-5-boronic ester | (Hetero)aryl halides | Microwave | 5-Arylthiazoles | Varies | [6] |

This protocol outlines a practical synthesis of 2-amino-5-fluorothiazole, a key building block. The crucial step involves the introduction of fluorine via the reaction of a dilithiated intermediate with N-fluorobenzenesulfonimide (NFSi).[7]

Materials and Reagents:

-

2-tert-butoxycarbonylaminothiazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N-fluorobenzenesulfonimide (NFSi)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl) gas

-

Dioxane

Procedure:

-

Lithiation: Dissolve 2-tert-butoxycarbonylaminothiazole in anhydrous THF and cool to -78 °C. Slowly add n-BuLi (2.2 equivalents).

-

Fluorination: To the resulting dianion solution, add a solution of NFSi in anhydrous THF. This step yields a mixture containing the desired 2-tert-butoxycarbonylamino-5-fluorothiazole.

-

Purification: The crude product is purified via recrystallization to remove impurities.

-

Deprotection: Bubble HCl gas through a solution of the purified intermediate in dioxane.

-

Isolation: Add diethyl ether to precipitate 2-amino-5-fluorothiazole hydrochloride.[7]

Biological Significance and Drug Development

Thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability and improve pharmacokinetic properties. For instance, a fluorine atom was introduced at the C5 position of a 2-aminothiazole moiety in glucokinase activators to prevent oxidative ring-opening metabolism, which could lead to in vivo toxicity.[7]

Compounds containing the 5-fluoro-thiazole moiety have been investigated for various therapeutic applications. For example, certain derivatives have shown potential as anticancer agents, with their efficacy influenced by the substituents on the thiazole ring.[11]

Many thiazole-based drugs function by inhibiting key signaling pathways involved in disease progression. For example, some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell growth and angiogenesis.

A common workflow for evaluating the potential of new 5-fluoro-thiazole derivatives as anticancer agents involves several stages, from initial synthesis to in vitro cytotoxicity assessment.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Materials and Reagents:

-

Cancer cell lines (e.g., A-549, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Thiazole-based compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., 5-fluorouracil)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-fluoro-thiazole compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells (negative control) and a known anticancer drug (positive control).[10]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10]

This guide provides a foundational understanding of the reactivity and application of the 5-fluoro-thiazole moiety. The unique electronic properties conferred by the fluorine atom make it a valuable scaffold for the development of novel molecules with diverse applications in medicine and materials science.

References

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. benchchem.com [benchchem.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

The Pivotal Role of tert-Butyl (5-fluorothiazol-2-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing the pharmacological profiles of novel therapeutic agents. Among the myriad of fluorinated building blocks, tert-Butyl (5-fluorothiazol-2-yl)carbamate has emerged as a critical intermediate, particularly in the development of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

The 2-aminothiazole motif is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its inherent ability to engage in various biological interactions makes it an attractive starting point for drug design. The introduction of a fluorine atom at the 5-position of the thiazole ring offers several advantages, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[2]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the pKa of nearby functional groups, altering a molecule's solubility, lipophilicity, and membrane permeability.[3]

-

Enhanced Target Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino function of the thiazole provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. This makes this compound a highly valuable and versatile building block for the synthesis of complex molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound has been achieved in a multi-kilogram scale, highlighting its accessibility for drug development programs.[2][4] The synthetic route involves the Boc-protection of 2-aminothiazole, followed by a key fluorination step.

Synthesis of this compound

The key step in the synthesis is the introduction of the fluorine atom at the 5-position of the Boc-protected 2-aminothiazole. This is achieved through dilithiation followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSi).[2][4]

Experimental Protocol: Synthesis of 2-Tert-butoxycarbonylamino-5-fluorothiazole [2][4]

-

Materials: 2-tert-butoxycarbonylaminothiazole, anhydrous Tetrahydrofuran (THF), n-Butyllithium (t-BuLi) in pentane, N-fluorobenzenesulfonimide (NFSi), Ammonium chloride (NH₄Cl), Water.

-

Procedure:

-

A solution of 2-tert-butoxycarbonylaminothiazole (0.75 kg, 3.75 mol) in anhydrous THF (15 L) is cooled to -50 °C with stirring.

-

t-BuLi (2.87 kg of an 18% solution in n-C₅H₁₂, 8.06 mol) is added over 60 minutes, maintaining the temperature below -40 °C.

-

The resulting bright yellow suspension is stirred for 30 minutes at -50 °C.

-

A solution of NFSi (1.24 kg, 3.93 mol) in anhydrous THF (3.75 L) is added over 60 minutes, keeping the temperature below -40 °C.

-

After stirring for an additional 30 minutes at -50 °C, the reaction mixture is transferred to a vessel containing NH₄Cl (0.60 kg) and H₂O (6 L).

-

The product is isolated through standard work-up procedures.

-

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-tert-butoxycarbonylaminothiazole | [2][4] |

| Key Reagents | t-BuLi, NFSi | [2][4] |

| Solvent | Anhydrous THF | [2][4] |

| Temperature | -50 °C to -40 °C | [2][4] |

| Yield | 35-40% | [2] |

| Purity | >98% | [2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁FN₂O₂S |

| Molecular Weight | 218.25 g/mol |

| Appearance | Solid |

| Solubility | Soluble in common organic solvents |

Spectroscopic Characterization

While the primary literature provides elemental analysis, typical spectroscopic data for carbamates can be used for characterization.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the thiazole proton, and the NH proton. |

| ¹³C NMR | Resonances for the tert-butyl carbons, the carbonyl carbon of the carbamate, and the thiazole ring carbons. |

| IR | Characteristic absorptions for the N-H and C=O stretching of the carbamate group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

Role as a Building Block in Drug Synthesis

The primary utility of this compound lies in its role as a precursor to 2-amino-5-fluorothiazole, a key pharmacophore in a variety of biologically active molecules, most notably glucokinase activators.

Deprotection and Further Functionalization

The Boc group can be efficiently removed under acidic conditions to unmask the 2-amino group, which can then be further functionalized through various coupling reactions.

Experimental Protocol: N-Boc Deprotection [2]

-

Materials: this compound, Dioxane, HCl gas, Diethyl ether (Et₂O).

-

Procedure:

-

HCl gas is bubbled through a stirred solution of this compound (1.21 kg, 5.54 mol) in dioxane (7.2 L) for 5 hours, maintaining the temperature below 35 °C.

-

The solution is stirred at ambient temperature overnight.

-

Et₂O (12 L) is added to precipitate the product.

-

The resulting solid, 2-amino-5-fluorothiazole hydrochloride, is collected by filtration.

-

Quantitative Data: N-Boc Deprotection

| Parameter | Value | Reference | | :--- | :--- | | Starting Material | this compound |[2] | | Reagent | HCl gas |[2] | | Solvent | Dioxane |[2] | | Product | 2-amino-5-fluorothiazole hydrochloride |[2] | | Overall Yield (from 2-aminothiazole) | 35% |[2] |

Application in the Synthesis of Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[5] Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of Type 2 Diabetes.[6] The 2-amino-5-fluorothiazole moiety derived from the title building block is a key component in many potent and selective GKAs.[2][7]

The general synthetic strategy involves the coupling of 2-amino-5-fluorothiazole with a suitable carboxylic acid or other electrophilic partner.

Representative Experimental Workflow: Synthesis of a Glucokinase Activator

Caption: Synthetic workflow for a glucokinase activator.

Biological Context: The Glucokinase Signaling Pathway

Glucokinase plays a central role in regulating blood glucose levels. In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose metabolism, which in turn triggers insulin secretion.[2]

Glucokinase Signaling Pathway in Pancreatic β-Cells

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Glucokinase activators, synthesized using the this compound building block, allosterically activate glucokinase, leading to an increased rate of glucose phosphorylation. This enhances the sensitivity of β-cells to glucose, resulting in increased insulin secretion at lower blood glucose concentrations, thereby helping to restore normal glucose homeostasis.[5]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its robust synthesis and the advantageous properties conferred by the 5-fluoro-2-aminothiazole moiety make it an invaluable building block for the development of novel therapeutics. The successful application of this intermediate in the synthesis of glucokinase activators for Type 2 Diabetes underscores its potential. Future research will likely see the application of this and similar fluorinated building blocks in the design of inhibitors for other kinase targets and in the exploration of new therapeutic areas. The detailed methodologies and data presented in this guide are intended to facilitate and inspire further innovation in the field of drug discovery.

References

- 1. jocpr.com [jocpr.com]

- 2. A Fresh View of Glycolysis and Glucokinase Regulation: History and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Thiazoles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the thiazole scaffold has emerged as a powerful approach in contemporary drug discovery. This guide delves into the burgeoning potential of fluorinated thiazoles, offering a comprehensive overview of their applications, detailed experimental methodologies for their synthesis and evaluation, and a clear visualization of their mechanisms of action. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, synergize with the inherent biological activities of the thiazole ring to create a class of compounds with significant therapeutic promise across various disease areas.

Therapeutic Applications and Biological Activity

Fluorinated thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of cancer, infectious diseases, and metabolic disorders. Their efficacy often stems from the targeted inhibition of key enzymes and signaling pathways crucial for disease progression.

Anticancer Activity

A significant body of research highlights the potent anticancer effects of fluorinated thiazoles. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, colon, and liver cancer. The primary mechanism of their anticancer action often involves the inhibition of protein kinases, which are critical regulators of cell growth, survival, and differentiation.

Table 1: Anticancer Activity of Fluorinated Thiazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| FT-1 | MCF-7 (Breast) | VEGFR-2 | 2.57 ± 0.16 | |

| FT-2 | HepG2 (Liver) | VEGFR-2 | 7.26 ± 0.44 | |

| FT-3 | MDA-MB-231 (Breast) | VEGFR-2 | 1.21 | |

| FT-4 | A549 (Lung) | PI3K/AKT/mTOR | 0.50 - 4.75 | |

| FT-5 | HCT-116 (Colon) | PI3K/AKT/mTOR | 0.30 - 0.45 | |

| FT-6 | MCF-7 (Breast) | EGFR/HER2 | 0.122 (EGFR), 0.078 (HER2) | |

| FT-7 | HeLa (Cervical) | hLDHA | 1.65 - 8.60 | |

| FT-8 | SaOS-2 (Osteosarcoma) | EGFR | 0.190 ± 0.045 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer activity of these compounds is often attributed to their ability to interfere with critical signaling pathways. For instance, many fluorinated thiazoles act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By blocking VEGFR-2, these compounds can effectively starve tumors and inhibit their growth.

Furthermore, fluorinated thiazoles have been identified as inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival. Inhibition of this pathway can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.

The Strategic Application of tert-Butyl (5-fluorothiazol-2-yl)carbamate in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments and the Privilege of the Thiazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to a biological target.[2] These initial fragment hits serve as starting points for the rational design and optimization of more potent and selective drug candidates through strategies such as fragment growing, linking, or merging.

Within the vast chemical space available for fragment library design, the thiazole scaffold holds a privileged position.[3] Thiazole derivatives are present in a wide array of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The inclusion of a fluorine atom at the 5-position of the thiazole ring can further enhance metabolic stability, binding affinity, and cell permeability, making 5-fluorothiazole-containing fragments particularly attractive for FBDD campaigns. This guide provides an in-depth technical overview of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a promising fragment for FBDD, covering its synthesis, physicochemical properties, and proposed application in drug discovery workflows.

Physicochemical Properties of this compound and Related Fragments

The physicochemical properties of a fragment are critical for its success in an FBDD campaign. Key parameters include molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are often guided by the "Rule of Three." While specific experimental data for this compound is limited, its properties can be calculated and compared with those of structurally related fragments.

| Property | This compound (Calculated) | tert-Butyl (5-chlorothiazol-2-yl)carbamate (from PubChem)[5] | tert-Butyl (5-hydroxymethylthiazol-2-yl)carbamate (from PubChem)[6] |

| Molecular Formula | C₈H₁₁FN₂O₂S | C₉H₁₁ClN₂O₃S | C₉H₁₄N₂O₃S |

| Molecular Weight | 218.25 g/mol | 262.71 g/mol | 230.29 g/mol |

| XLogP3 | ~1.9 | 2.7 | 1.1 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

| Polar Surface Area | 71.8 Ų | 96.5 Ų | 99.7 Ų |

Synthesis of this compound

A practical, multi-kilogram scale synthesis of 2-amino-5-fluorothiazole hydrochloride has been reported, which proceeds through the target compound, this compound.[7] The key step involves the directed ortho-lithiation of Boc-protected 2-aminothiazole followed by electrophilic fluorination.

Experimental Protocol: Synthesis of 2-tert-butoxycarbonylamino-5-fluorothiazole[7]

Materials and Reagents:

-

2-tert-butoxycarbonylaminothiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (t-BuLi) in pentane

-

N-Fluorobenzenesulfonimide (NFSi)

-

Ammonium chloride (NH₄Cl)

-

Water (H₂O)

-

Dioxane

-

Hydrogen chloride (HCl) gas

-

Diethyl ether (Et₂O)

Procedure:

-

Lithiation: A stirred solution of 2-tert-butoxycarbonylaminothiazole (1 equivalent) in anhydrous THF is cooled to -50 °C. t-BuLi (2.15 equivalents) is added over 60 minutes, maintaining the temperature below -40 °C. The resulting bright yellow suspension is stirred for 30 minutes at -50 °C.

-

Fluorination: A solution of NFSi (1.05 equivalents) in anhydrous THF is added to the suspension over 60 minutes, keeping the temperature below -40 °C. The reaction mixture is stirred for an additional 30 minutes at -50 °C.

-

Quenching: The cold reaction mixture is transferred to a vessel containing a solution of ammonium chloride in water.

-

Work-up and Purification: The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by chromatography to yield 2-tert-butoxycarbonylamino-5-fluorothiazole.

Note: For the preparation of the deprotected 2-amino-5-fluorothiazole hydrochloride, the purified product is dissolved in dioxane, and HCl gas is bubbled through the solution. The resulting hydrochloride salt is precipitated with the addition of diethyl ether.[7]

Caption: Synthetic route to this compound.

Application in Fragment-Based Drug Discovery

This compound is an ideal candidate for inclusion in a fragment library. Its properties align well with the "Rule of Three," and the 5-fluoro-2-aminothiazole core presents opportunities for vector-based fragment growing.

Experimental Workflow for Fragment Screening

The following outlines a general workflow for screening a fragment library containing this compound against a protein target of interest.

Caption: General workflow for Fragment-Based Drug Discovery.

Detailed Experimental Protocols

1. Primary Screening using 19F NMR Spectroscopy

Given the presence of a fluorine atom, 19F NMR is a highly sensitive and efficient primary screening method.

-

Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆). The final screening concentration is typically in the range of 100 µM to 1 mM. The protein target is prepared in a suitable buffer at a concentration of 10-50 µM.

-

Data Acquisition: Acquire a one-dimensional 19F NMR spectrum of the fragment alone. Then, acquire a spectrum of the fragment in the presence of the protein target.

-

Hit Identification: A change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's 19F resonance upon addition of the protein indicates binding.

2. Hit Validation using Surface Plasmon Resonance (SPR)

SPR can be used as an orthogonal method to confirm binding and to determine the binding affinity and kinetics.

-

Immobilization: Covalently immobilize the protein target onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. A dose-dependent increase in the response units (RU) confirms binding.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

3. Structural Elucidation via X-ray Crystallography

Determining the crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

-

Crystallization: Obtain crystals of the target protein.

-

Soaking or Co-crystallization: Soak the protein crystals in a solution containing a high concentration of this compound, or co-crystallize the protein in the presence of the fragment.

-

Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Potential in Modulating Signaling Pathways

While this compound is a starting point for drug discovery, its optimized derivatives have the potential to modulate a variety of signaling pathways implicated in disease. The 2-amino group provides a vector for chemical elaboration to enhance potency and selectivity for a specific target within a pathway.

Caption: Hypothetical modulation of a signaling pathway by an optimized fragment.

Conclusion

This compound represents a valuable tool for researchers engaged in fragment-based drug discovery. Its straightforward synthesis, favorable physicochemical properties, and the privileged nature of the 5-fluorothiazole scaffold make it an attractive starting point for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the effective application of this and similar fragments in the pursuit of new medicines.

References

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | C9H11ClN2O3S | CID 45117870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 5-(hydroxymethyl)thiazol-2-ylcarbamate | C9H14N2O3S | CID 53397352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-Butyl (5-fluorothiazol-2-yl)carbamate, a key intermediate in the development of various pharmaceutically active compounds. The procedure outlines the protection of the amino group of 2-amino-5-fluorothiazole using di-tert-butyl dicarbonate (Boc₂O).

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[6] The synthesis of this compound provides a crucial building block for the synthesis of more complex molecules, particularly kinase inhibitors, where the 2-aminothiazole moiety often plays a key role in binding to the target protein.[7][8][9][10]

Chemical Reaction

The synthesis involves the reaction of 2-amino-5-fluorothiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an appropriate solvent like tetrahydrofuran (THF).

Reaction Scheme:

Caption: Experimental workflow for the synthesis of this compound.

Role in Drug Discovery

Caption: Logical workflow illustrating the utility of the synthesized compound in drug discovery.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for Boc protection of 2-amino-5-fluorothiazole

Application Notes and Protocols

Topic: Experimental Protocol for the Boc Protection of 2-Amino-5-fluorothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2][3] This document provides a detailed experimental protocol for the Boc protection of 2-amino-5-fluorothiazole, a valuable heterocyclic building block in medicinal chemistry. The presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions.

Reaction Scheme

Caption: General reaction scheme for the Boc protection of 2-amino-5-fluorothiazole.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-fluorothiazole | ≥97% | Commercial Source |

| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade, ≥97% | Commercial Source |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |

| Ethyl acetate | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

| Saturated aq. NaHCO₃ solution | - | Prepared in-house |

| Brine (Saturated aq. NaCl) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Flash chromatography system (optional)

Detailed Methodology

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorothiazole (1.00 g, 8.46 mmol, 1.0 equiv).

-

Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

-

To this solution, add triethylamine (1.77 mL, 12.7 mmol, 1.5 equiv). Alternatively, 4-dimethylaminopyridine (DMAP) (0.103 g, 0.846 mmol, 0.1 equiv) can be used as a catalyst in conjunction with a weaker base.[4]

-

Stir the solution at room temperature for 10 minutes.

Step 2: Addition of Boc Anhydride

-

In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.03 g, 9.31 mmol, 1.1 equiv) in 10 mL of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred solution of 2-amino-5-fluorothiazole over a period of 15-20 minutes at room temperature.

-

Allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

-

Spot the reaction mixture alongside the starting material on a TLC plate.

-

Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is typically 2-4 hours.

Step 4: Work-up and Extraction

-

Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

The crude product can be purified by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to elute the product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

-

Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be employed for purification.

Experimental Workflow Diagram

Caption: Workflow for the Boc protection of 2-amino-5-fluorothiazole.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Value | Notes |

| Substrate | 2-Amino-5-fluorothiazole | - |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 equivalents |

| Base | Triethylamine (TEA) | 1.5 equivalents |

| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | 0.1 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) | ~20 mL per gram of substrate |

| Reaction Temperature | Room Temperature (20-25 °C) | - |

| Reaction Time | 2-4 hours (monitor by TLC) | May vary based on scale and purity of reagents. |

| Expected Yield | 85-95% | Based on similar reactions; optimization may be required. |

| Product Appearance | White to off-white solid | - |

Characterization Data of this compound

-

¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a singlet for the nine protons of the tert-butyl group at approximately δ 1.55 ppm. The proton on the thiazole ring will appear as a doublet due to coupling with the fluorine atom. For the non-fluorinated analogue, tert-butyl thiazol-2-ylcarbamate, the thiazole protons appear at δ 7.32 (d, J = 4Hz, 1H) and 6.82 (d, J = 4Hz, 1H).[5] The C4-H in the fluorinated product is expected to be a doublet with a J-coupling constant characteristic of H-F coupling through two bonds (²JHF).

-

¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to show a signal for the quaternary carbon of the tert-butyl group around δ 82.0 ppm and the methyl carbons around δ 28.3 ppm.[5] The carbons of the thiazole ring will show coupling to the fluorine atom. The C5 carbon will exhibit a large one-bond C-F coupling constant (¹JCF), while the C4 and C2 carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.

-